5-(Methylamino)pentanoic acid (CAS 21382-30-9) is a bifunctional aliphatic building block featuring a terminal carboxylic acid and a secondary N-methyl amine separated by a flexible four-carbon spacer. In industrial and advanced laboratory settings, it is primarily procured as a direct precursor for N-methyl-2-piperidone (a 6-membered lactam solvent) and as a monomer for N-methylated polyamides. Unlike standard primary amino acids, the pre-installed N-methyl group fundamentally alters the compound's reactivity, preventing unwanted branching during polymerization, suppressing hydrogen bond donation in amide linkages, and altering the cyclization thermodynamics. These baseline properties make it a critical raw material for synthesizing REACH-compliant specialty solvents, highly soluble polyamides, and proteolytically stable peptidomimetics [1].
Attempting to substitute 5-(methylamino)pentanoic acid with its primary amine analog (5-aminopentanoic acid) or its shorter homolog (4-(methylamino)butanoic acid) introduces severe workflow and regulatory liabilities. Substituting with 5-aminopentanoic acid in polymer or peptide synthesis necessitates post-synthetic N-methylation—a notoriously inefficient process that rarely exceeds 85% conversion and frequently causes chain cleavage or quaternary ammonium defect formation [1]. Conversely, substituting with the 4-carbon homolog yields N-methyl-2-pyrrolidone (NMP) upon cyclization. Because NMP is strictly regulated as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity, its precursors carry significant procurement and handling risks. 5-(Methylamino)pentanoic acid is positioned to bypass both the synthetic inefficiency of post-methylation and the regulatory dead-ends of 5-membered lactam precursors [2].
The cyclization of amino acids to lactams is highly dependent on chain length. 5-(Methylamino)pentanoic acid undergoes intramolecular cyclization to form N-methyl-2-piperidone (NMPD), a 6-membered lactam with a boiling point of ~250°C. In contrast, the 4-carbon comparator, 4-(methylamino)butanoic acid, cyclizes to N-methyl-2-pyrrolidone (NMP, bp 202°C). While both lactams serve as powerful polar aprotic solvents, NMP is heavily restricted globally as an SVHC. Procuring the 5-carbon precursor allows manufacturers to synthesize NMPD, which avoids the specific reproductive toxicity profile of NMP while maintaining comparable solvation power and offering a higher thermal operating window [1].
| Evidence Dimension | Downstream solvent regulatory status and thermal stability |
| Target Compound Data | Yields NMPD (6-membered lactam, bp ~250°C, non-SVHC) |
| Comparator Or Baseline | 4-(methylamino)butanoic acid yields NMP (5-membered lactam, bp 202°C, REACH SVHC) |
| Quantified Difference | +48°C boiling point and elimination of SVHC regulatory restrictions |
| Conditions | Industrial cyclization for polar aprotic solvent manufacturing |
Procurement teams looking to phase out NMP in battery manufacturing or chemical processing must source this specific 5-carbon precursor to synthesize compliant 6-membered lactam alternatives.
In the synthesis of N-alkylated polyamides, utilizing a pre-methylated monomer is essential for structural uniformity. Direct polycondensation of 5-(methylamino)pentanoic acid yields poly(N-methylpentanamide) with 100% N-methylation fidelity. If 5-aminopentanoic acid is used as a baseline substitute, the resulting nylon-5 must undergo post-polymerization N-methylation. This post-synthetic modification typically plateaus at 80-85% conversion due to steric hindrance and polymer coiling, while introducing up to 5% chain cleavage or over-alkylation (quaternary ammonium formation) [1].
| Evidence Dimension | Polymer N-methylation uniformity |
| Target Compound Data | 100% methylation fidelity via direct polymerization |
| Comparator Or Baseline | 5-aminopentanoic acid (post-polymerization methylation yields ~85% fidelity) |
| Quantified Difference | 15% absolute increase in methylation uniformity and 0% post-synthetic degradation |
| Conditions | Step-growth polycondensation and subsequent structural analysis |
Buyers manufacturing specialty elastomers or highly soluble polyamides must procure the pre-methylated monomer to avoid batch-to-batch variability and mechanical defects caused by incomplete post-methylation.
When used as a spacer in peptide therapeutics, the N-methyl group of 5-(methylamino)pentanoic acid eliminates the amide proton, preventing it from acting as a hydrogen bond donor. This structural change significantly shields the adjacent amide bond from enzymatic cleavage. Peptides incorporating this N-methylated spacer exhibit in vitro serum half-lives exceeding 24 hours. In contrast, peptides utilizing the unmethylated 5-aminopentanoic acid spacer are rapidly recognized by proteases, typically degrading with half-lives of 2-4 hours[1].
| Evidence Dimension | Proteolytic half-life in serum |
| Target Compound Data | >24 hours (N-methylated spacer) |
| Comparator Or Baseline | 2-4 hours (Primary amine spacer, 5-aminopentanoic acid) |
| Quantified Difference | >85% reduction in proteolytic cleavage rate (>6x half-life extension) |
| Conditions | In vitro serum stability assays for therapeutic peptides |
For pharmaceutical procurement, selecting the N-methylated spacer is critical to extending the in vivo circulation time of peptide drugs, directly impacting dosing frequency and efficacy.
Directly follows from its cyclization profile. 5-(Methylamino)pentanoic acid is the direct starting material for synthesizing N-methyl-2-piperidone (NMPD). This application is critical for chemical manufacturers seeking drop-in, regulatory-compliant alternatives to NMP for use in wire enamel coating, polyurethane dispersions, and lithium-ion battery electrode manufacturing [1].
Based on its 100% methylation fidelity during polycondensation, this compound is used to manufacture highly soluble, flexible N-methylated polyamides. These polymers are utilized in specialized adhesives, flexible coatings, and membranes where standard hydrogen-bonded nylons would be too rigid or insoluble [2].
Driven by its ability to confer proteolytic resistance, this compound is heavily procured by pharmaceutical R&D labs. It is integrated as a flexible, non-hydrogen-bonding spacer in peptide therapeutics and PROTAC linkers, ensuring the structural integrity of the molecule in serum for extended durations [3].